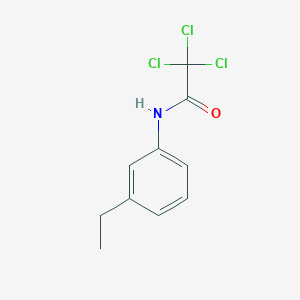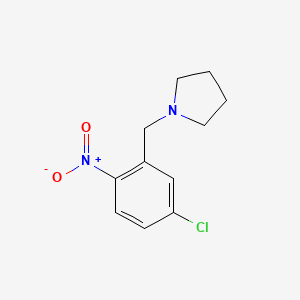
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Bayer AG in 2001 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue at position 179 of the inhibitor of κB kinase (IKK)β subunit, which is essential for the activation of NF-κB. This modification prevents the phosphorylation of IκBα, a protein that binds to NF-κB and sequesters it in the cytoplasm, thus preventing its translocation to the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects:
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide 11-7082 has been shown to have anti-inflammatory effects in various cell types, including macrophages, endothelial cells, and cancer cells. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, as well as the expression of adhesion molecules and chemokines that promote leukocyte recruitment and activation. 3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide 11-7082 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide 11-7082 is a potent and specific inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various biological processes. However, its covalent modification of IKKβ can also lead to off-target effects and potential toxicity. In addition, the irreversible nature of its inhibition can make it difficult to study the dynamic regulation of NF-κB activity.
Orientations Futures
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide 11-7082 has shown promise as a therapeutic agent for various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. However, further research is needed to optimize its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in clinical trials. In addition, the development of more selective and reversible inhibitors of NF-κB may provide new opportunities for therapeutic intervention.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide 11-7082 involves several steps, starting with the reaction of 3-chloro-4-methylphenylamine with 4-methylbenzoyl chloride to form 3-chloro-4-methyl-N-(4-methylbenzoyl)aniline. This intermediate is then reacted with bromine to produce the final product, 3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide.
Applications De Recherche Scientifique
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress, and its dysregulation has been implicated in the pathogenesis of many diseases, including cancer, autoimmune disorders, and chronic inflammation.
Propriétés
IUPAC Name |
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-9-3-5-11(7-13(9)16)15(19)18-12-6-4-10(2)14(17)8-12/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLFUNLTNVZYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5881535.png)


![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)

![N-(4-{[bis(cyanomethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5881573.png)

![9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5881581.png)
![4'-[(4-methoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5881587.png)
![N-(4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5881600.png)


![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5881628.png)